

Vegfr-2-IN-15: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Vegfr-2-IN-15

Cat. No.: B12413967

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Vegfr-2-IN-15**, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document consolidates key chemical properties, biological activities, and relevant experimental methodologies to support ongoing research and development in the fields of oncology and angiogenesis.

Chemical Properties and Structure

Vegfr-2-IN-15, also identified as VEGF Receptor 2 Kinase Inhibitor II, is a small molecule inhibitor belonging to the indolin-2-one class of compounds. Its chemical and physical properties are summarized in the table below.

Property	Value	Source
IUPAC Name	(3Z)-5-bromo-3-(4,5,6,7-tetrahydro-1H-indol-2-ylmethylidene)-1H-indol-2-one	PubChem
CAS Number	288144-20-7	PubChem
Molecular Formula	C ₁₇ H ₁₅ BrN ₂ O	PubChem
Molecular Weight	343.2 g/mol	PubChem
SMILES	<chem>C1CCC2=C(C1)C=C(N2)/C=C/3/C4=C(C=CC(=C4)Br)NC3=O</chem>	PubChem
Synonyms	VEGF Receptor 2 Kinase Inhibitor II, Vegfr-2 inhii	PubChem

Biological Activity

Vegfr-2-IN-15 is a cell-permeable and reversible inhibitor of the VEGFR-2 tyrosine kinase. It acts as an ATP-competitive inhibitor. The inhibitory activity of this compound against various kinases has been characterized, highlighting its potency for VEGFR-2.

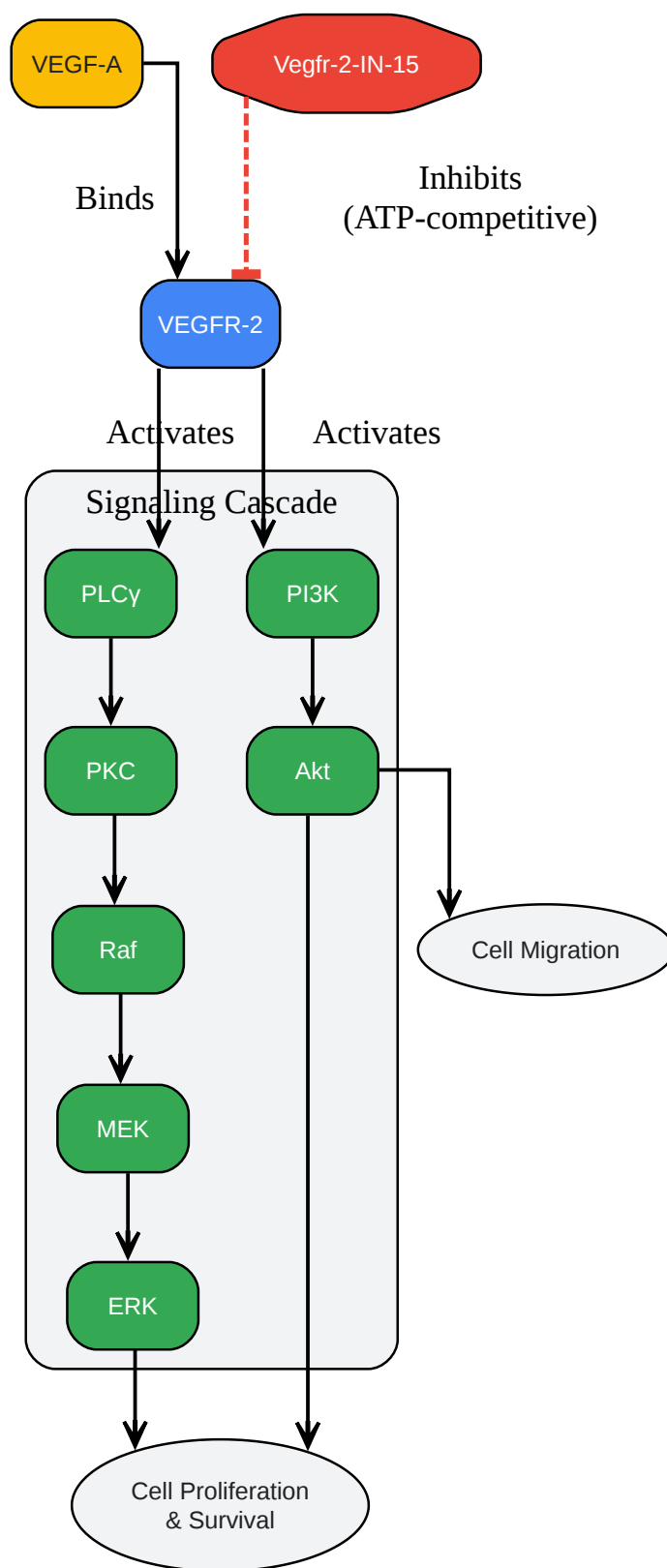
Target	IC ₅₀ (nM)	Cell-Based Assay	Source
VEGFR-2 (KDR/Flk-1)	70	-	Calbiochem
PDGF-Rβ	920	-	Calbiochem
c-Src	4920	-	Calbiochem
FGF-R1	13300	-	Calbiochem
VEGF-induced HUVEC Proliferation	110	Human Umbilical Vein Endothelial Cells	Calbiochem
PDGF-induced HUVEC Proliferation	2010	Human Umbilical Vein Endothelial Cells	Calbiochem

Mechanism of Action and Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels. Upon binding of its ligand, VEGF-A, the receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.

Vegfr-2-IN-15 inhibits the initial step of this cascade by blocking the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing autophosphorylation and subsequent signal transduction.

The following diagram illustrates the VEGFR-2 signaling pathway and the point of inhibition by **Vegfr-2-IN-15**.



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VEGFR-2 signaling pathway and inhibition by **Vegfr-2-IN-15**.

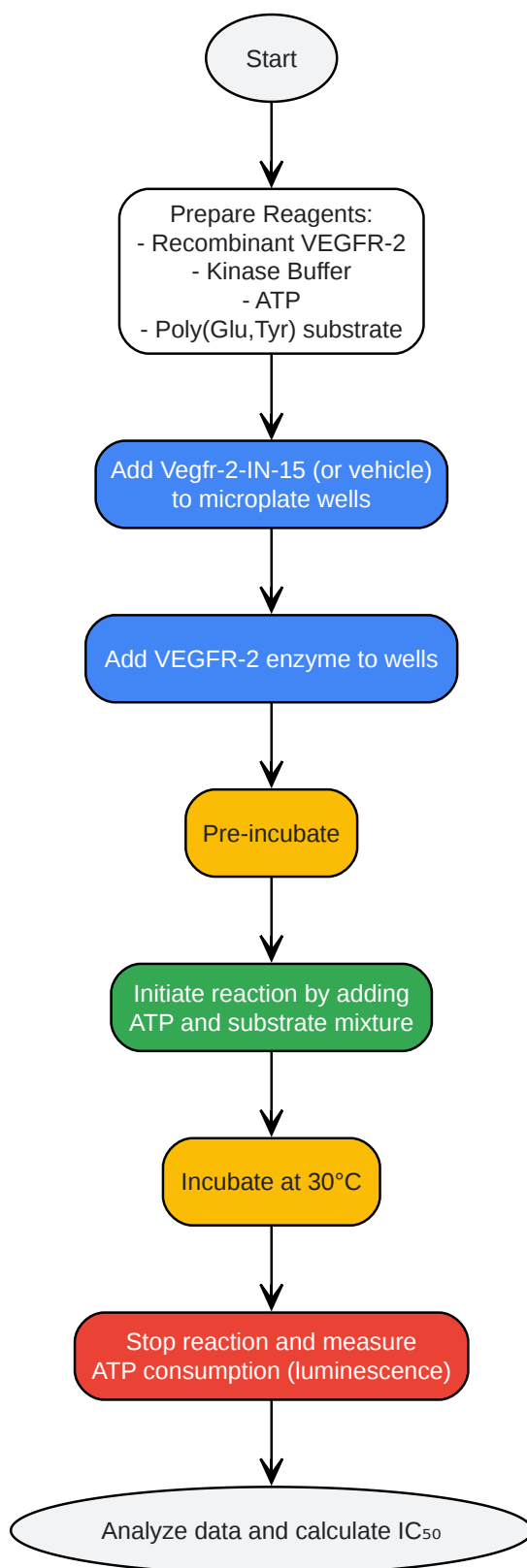
Experimental Protocols

Detailed experimental protocols are crucial for the accurate evaluation of kinase inhibitors. Below are representative methodologies for a VEGFR-2 kinase assay and a HUVEC proliferation assay.

Note: The following protocols are generalized and may require optimization for specific experimental conditions.

In Vitro VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase domain.



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Workflow for a typical in vitro VEGFR-2 kinase assay.

Methodology:

- **Reagent Preparation:** Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Prepare stock solutions of recombinant human VEGFR-2 kinase domain, ATP, and a suitable substrate (e.g., poly(Glu,Tyr) 4:1).
- **Compound Preparation:** Serially dilute **Vegfr-2-IN-15** in DMSO and then in the reaction buffer to the desired final concentrations.
- **Assay Plate Setup:** Add the diluted compound or vehicle (DMSO) to the wells of a 96-well plate.
- **Enzyme Addition:** Add the diluted VEGFR-2 enzyme to each well and pre-incubate for a short period (e.g., 10 minutes) at room temperature.
- **Reaction Initiation:** Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.
- **Incubation:** Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
- **Detection:** Stop the reaction and quantify the amount of ATP remaining or the amount of phosphorylated substrate. A common method is to use a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
- **Data Analysis:** Measure the luminescence using a plate reader. The data is then used to calculate the percent inhibition for each compound concentration and to determine the IC₅₀ value by fitting the data to a dose-response curve.

HUVEC Proliferation Assay

This cell-based assay assesses the effect of an inhibitor on the proliferation of human umbilical vein endothelial cells (HUVECs), which is a key process in angiogenesis.

Methodology:

- **Cell Culture:** Culture HUVECs in endothelial growth medium (EGM) supplemented with growth factors.

- **Cell Seeding:** Seed the HUVECs into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
- **Starvation:** Replace the growth medium with a basal medium containing a low percentage of serum (e.g., 1% FBS) and incubate for several hours to synchronize the cells.
- **Treatment:** Treat the cells with serial dilutions of **Vegfr-2-IN-15** in the presence of a pro-angiogenic stimulus, such as VEGF-A (e.g., 10 ng/mL). Include appropriate controls (vehicle control, VEGF-A alone).
- **Incubation:** Incubate the cells for a period of 48-72 hours.
- **Proliferation Measurement:** Quantify cell proliferation using a suitable method, such as:
 - **MTT Assay:** Add MTT solution to each well, incubate to allow for formazan crystal formation, and then solubilize the crystals with a solvent (e.g., DMSO). Measure the absorbance at a specific wavelength (e.g., 570 nm).
 - **BrdU Incorporation Assay:** Add BrdU to the cells during the final hours of incubation. After fixation and permeabilization, detect the incorporated BrdU using an anti-BrdU antibody conjugated to an enzyme and a colorimetric substrate.
- **Data Analysis:** Calculate the percentage of proliferation inhibition relative to the VEGF-A-stimulated control and determine the IC₅₀ value.

Conclusion

Vegfr-2-IN-15 is a valuable tool for studying the role of VEGFR-2 in angiogenesis and for the preclinical evaluation of anti-angiogenic therapeutic strategies. Its well-characterized chemical and biological properties, combined with established experimental protocols, provide a solid foundation for further research in this critical area of drug discovery.

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